3-Hydroxy-5,8,11,14-eicosatetraenoic acid 3-Hydroxy-5,8,11,14-eicosatetraenoic acid
Brand Name: Vulcanchem
CAS No.: 135295-02-2
VCID: VC21196340
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,12-13,15-16,19,21H,2-5,8,11,14,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

3-Hydroxy-5,8,11,14-eicosatetraenoic acid

CAS No.: 135295-02-2

Cat. No.: VC21196340

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-5,8,11,14-eicosatetraenoic acid - 135295-02-2

Specification

CAS No. 135295-02-2
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-3-hydroxyicosa-5,8,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h6-7,9-10,12-13,15-16,19,21H,2-5,8,11,14,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-15-
Standard InChI Key HVJLGJXEWCPPDB-UHFFFAOYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CC(CC(=O)O)O
SMILES CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCC(CC(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator